4-amino-1-ethyl-3-nitro-1H-pyridin-2-one is a pyridine derivative with significant relevance in organic chemistry and pharmaceutical applications. This compound features an amino group, a nitro group, and an ethyl substituent on the pyridine ring, which contribute to its unique chemical properties and potential biological activities. The systematic study of this compound involves various aspects, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.
4-amino-1-ethyl-3-nitro-1H-pyridin-2-one belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring. It is classified under heterocyclic compounds, specifically as a pyridinone due to the presence of a carbonyl group adjacent to the nitrogen atom in the ring. This classification is essential for understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one can be achieved through several methods, including:
The technical details of these syntheses often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. For example, using solvents like dichloromethane or acetonitrile can facilitate better solubility and reactivity during nitration or amination processes .
The molecular formula is C8H10N3O2, with a molecular weight of approximately 182.18 g/mol. The compound exhibits distinct spectral characteristics in techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), which can be used for structural confirmation.
4-amino-1-ethyl-3-nitro-1H-pyridin-2-one participates in various chemical reactions typical for nitropyridines:
These reactions often require specific conditions such as acidic or basic environments to promote desired pathways and minimize side reactions. For instance, reduction reactions might necessitate controlled temperatures to prevent over-reduction or degradation of sensitive functional groups .
The mechanism of action for 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one in biological contexts may involve its interaction with specific enzymes or receptors due to its structural features. The amino group can act as a hydrogen bond donor, while the nitro group may influence electronic properties that enhance binding affinity.
Studies have shown that similar compounds exhibit activities against certain biological targets, including anti-inflammatory and antimicrobial effects. The precise mechanism would depend on further empirical studies focusing on receptor-ligand interactions .
Key physical properties include:
Chemical properties include:
Relevant analyses such as thermal stability tests and solubility assessments are crucial for understanding practical applications in formulations .
4-amino-1-ethyl-3-nitro-1H-pyridin-2-one has several significant applications:
The pyridin-2-one scaffold represents a privileged heterocyclic structure in medicinal chemistry due to its versatile hydrogen-bonding capabilities and synthetic tunability. This six-membered ring system contains both hydrogen bond donor (N–H) and acceptor (carbonyl oxygen) moieties, enabling robust interactions with biological targets. Pyridin-2-one derivatives exhibit broad pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic activities, as demonstrated by several FDA-approved drugs [1].
The scaffold's significance stems from its ability to serve as a bioisostere for amides, pyridines, and phenol rings while offering superior metabolic stability and target affinity. For instance, pyridin-2-one derivatives like pirfenidone (for idiopathic pulmonary fibrosis) and milrinone (a cardiotonic agent) leverage the core's hydrogen-bonding capacity to interact with their respective biological targets. Structural modifications at the N1, C3, C4, C5, and C6 positions enable precise modulation of physicochemical properties—including polarity, lipophilicity, and hydrogen-bonding capacity—to optimize drug-likeness and target engagement [1] [7].
Table 1: Representative Pyridin-2-one-Based Pharmaceuticals
Compound | Therapeutic Application | Key Structural Features |
---|---|---|
Pirfenidone | Idiopathic pulmonary fibrosis | 5-Methyl-1H-pyridin-2-one |
Milrinone | Heart failure | 1,6-Dihydro-2-methyl-6-oxopyridine-3-carbonitrile |
Tazemetostat | Epithelioid sarcoma | Ethyl-4-{[(6S)-6-(aminomethyl)-5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide |
Ciclopirox | Antifungal | 6-Cyclohexyl-1-hydroxy-4-methylpyridin-2-one |
The synthetic accessibility of pyridin-2-ones further enhances their drug development utility. Established routes include condensation of 1,3-dicarbonyl compounds with amines, cyclization of enaminones, and transition-metal-catalyzed coupling reactions. These methods enable efficient derivatization, allowing medicinal chemists to explore diverse structure-activity relationships (SAR) around this pharmaceutically relevant core [1].
The strategic incorporation of nitro (–NO₂) and amino (–NH₂) groups into heterocyclic frameworks profoundly influences their electronic properties, binding interactions, and biological activities. In the context of pyridin-2-one chemistry, these functional groups exhibit complementary effects that can be harnessed for rational drug design.
The nitro group serves as a potent electron-withdrawing substituent that significantly modulates heterocyclic π-system electronics. This polarization enhances hydrogen-bond acceptor capacity and influences redox behavior, particularly in hypoxic cellular environments. Nitroheterocycles undergo enzymatic reduction to reactive intermediates (hydroxylamines, nitrenium ions) that can covalently modify biological targets or generate cytotoxic radicals. This mechanism underpins the antimicrobial and antiparasitic activities of agents like metronidazole, and is being explored for hypoxia-selective anticancer agents [5] . In pyridin-2-ones, C3-nitro substitution enhances electrophilicity at adjacent positions, potentially facilitating nucleophilic attack by biological nucleophiles (e.g., cysteine thiols) or participating in bioreductive activation pathways.
Conversely, the amino group acts as an electron-donating substituent and hydrogen-bond donor/acceptor. Its protonation state influences solubility, membrane permeability, and target interactions at physiological pH. The ortho-amino-nitro configuration in pyridin-2-ones creates an intramolecular hydrogen-bonding motif that stabilizes specific molecular conformations and enhances binding affinity through bidentate interactions with target proteins. This arrangement mimics kinase hinge-binding motifs observed in pharmacologically active pyridinones [1] [3].
Table 2: Functional Group Contributions to Bioactivity
Functional Group | Electronic Effect | Biological Implications | Example Pharmacophores |
---|---|---|---|
Nitro (–NO₂) | Strong electron-withdrawing | Bioreductive activation; electrophile generation; enhanced target polarization | Anticancer, antimicrobial agents |
Amino (–NH₂) | Electron-donating | Hydrogen-bond donation; improved solubility; metal chelation | Kinase inhibitors; iron chelators |
In 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one, these groups create a push-pull electronic system: the C3-nitro group withdraws electrons from the ring while the C4-amino group donates electrons. This intramolecular charge transfer influences dipole moments, redox potentials, and spectral properties—parameters critical for both target engagement and analytical detection in biological systems [6] .
Conventional anticancer therapies primarily trigger apoptosis, but resistance mechanisms and defective apoptotic pathways in malignancies necessitate alternative cell death strategies. Non-apoptotic mechanisms—including ferroptosis, necroptosis, and autophagy-dependent cell death—represent promising therapeutic avenues for aggressive cancers like glioblastoma multiforme (GBM) and therapy-resistant carcinomas [1] [3].
Ferroptosis, an iron-dependent form of regulated necrosis, occurs through glutathione peroxidase 4 (GPX4) inactivation and subsequent lipid peroxide accumulation. The chemical inducers of ferroptosis (FINs) include compounds that deplete glutathione or directly inhibit GPX4. The nitro group in heterocycles may potentiate ferroptosis by generating reactive oxygen species (ROS) under cellular redox conditions or depleting antioxidant reserves like glutathione. Pyridin-2-one derivatives bearing redox-active nitro groups could leverage this mechanism, particularly in iron-rich tumor microenvironments [1].
Necroptosis involves receptor-interacting protein kinase (RIPK) activation and mixed lineage kinase domain-like (MLKL) oligomerization, causing plasma membrane rupture. Small-molecule inducers of necroptosis could overcome apoptosis resistance in cancers. Heterocyclic scaffolds like pyridin-2-one serve as core structures in kinase inhibitors targeting RIPK signaling nodes. For example, imidazo[4,5-c]pyridin-2-one derivatives demonstrate potent kinase inhibition profiles relevant to glioblastoma treatment [3].
The 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one scaffold holds particular promise in modulating these pathways due to its structural similarity to established kinase-interactive heterocycles and its potential redox activity. The nitro group may undergo enzymatic reduction in hypoxic tumor regions, generating cytotoxic radicals that trigger oxidative stress-dependent cell death mechanisms. Meanwhile, the amino group facilitates interactions with catalytic lysine residues or allosteric pockets in kinases regulating non-apoptotic death pathways [1] [3].
Table 3: Non-Apoptotic Cell Death Pathways and Heterocyclic Targeting Strategies
Cell Death Mechanism | Key Molecular Executors | Heterocyclic Targeting Approaches |
---|---|---|
Ferroptosis | GPX4 inhibition; lipid peroxidation | Nitroheterocycles generating ROS; iron-chelating pyridinones |
Necroptosis | RIPK1/RIPK3/MLKL complex | Kinase inhibitors with heterocyclic hinge-binding motifs |
Autophagy-dependent death | ATG proteins; lysosomal permeabilization | Electron-withdrawing substituents disrupting lysosomal pH |
Structure-activity relationship (SAR) studies of pyridin-2-one antitumor agents reveal that substitutions at N1 (alkyl chains), C3 (electron-withdrawing groups), and C4 (hydrogen-bond donors) significantly influence cytotoxicity profiles. Derivatives with C3-nitro groups exhibit enhanced activity against glioblastoma cell lines (U87, T98G) compared to their non-nitrated analogs, suggesting potential engagement of non-apoptotic mechanisms [1] [3]. Further mechanistic exploration of 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one derivatives within these paradigms represents a frontier in oncology-focused medicinal chemistry.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6